GSK‑3α/β Inhibitory Potency: BIO (IC₅₀ 5 nM) vs. SB‑216763 (IC₅₀ 34.3 nM) – ~6.9‑Fold Gain in Cell‑Free Assay
In cell‑free enzymatic assays, GSK 3 Inhibitor IX (BIO) inhibits GSK‑3α/β with an IC₅₀ of 5 nM [1]. The widely used comparator SB‑216763 inhibits GSK‑3α and GSK‑3β with an IC₅₀ of 34.3 nM . This represents an approximately 6.9‑fold greater biochemical potency for BIO. Although CHIR‑99021 achieves similar potency (GSK‑3α IC₅₀ = 10 nM, GSK‑3β IC₅₀ = 6.7 nM), its selectivity profile differs radically .
| Evidence Dimension | GSK-3α/β inhibition IC₅₀ (cell‑free assay) |
|---|---|
| Target Compound Data | 5 nM (GSK-3α/β) |
| Comparator Or Baseline | SB-216763: 34.3 nM (GSK-3α/β). CHIR-99021: 10 nM (GSK-3α), 6.7 nM (GSK-3β) |
| Quantified Difference | 6.9‑fold more potent than SB‑216763; comparable to CHIR‑99021 |
| Conditions | Recombinant GSK-3α/β cell‑free kinase assay; ATP‑competitive format |
Why This Matters
Procurement decisions driven by target‑engagement potency will favour BIO over SB‑216763 when sub‑10 nM target coverage is required at low compound concentrations.
- [1] Meijer L, Skaltsounis AL, Magiatis P, et al. GSK‑3‑selective inhibitors derived from Tyrian purple indirubins. Chem Biol. 2003;10(12):1255‑1266. doi:10.1016/j.chembiol.2003.11.010 View Source
